2,4-dimethyl-1H-pyrrole-3-carboxylic Acid

Catalog No.
S1514336
CAS No.
17106-13-7
M.F
C7H9NO2
M. Wt
139.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-dimethyl-1H-pyrrole-3-carboxylic Acid

CAS Number

17106-13-7

Product Name

2,4-dimethyl-1H-pyrrole-3-carboxylic Acid

IUPAC Name

2,4-dimethyl-1H-pyrrole-3-carboxylic acid

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

InChI

InChI=1S/C7H9NO2/c1-4-3-8-5(2)6(4)7(9)10/h3,8H,1-2H3,(H,9,10)

InChI Key

XBPJVSRTTKVMEN-UHFFFAOYSA-N

SMILES

CC1=CNC(=C1C(=O)O)C

Canonical SMILES

CC1=CNC(=C1C(=O)O)C

2,4-Dimethyl-1H-pyrrole-3-carboxylic acid is an organic compound characterized by its pyrrole ring structure, which is a five-membered aromatic ring containing nitrogen. Its molecular formula is C8H11NO2C_8H_{11}NO_2, and it features two methyl groups at the 2 and 4 positions of the pyrrole ring, along with a carboxylic acid functional group at the 3 position. This compound is notable for its potential applications in medicinal chemistry, particularly as a precursor for various pharmaceutical agents.

Information regarding the specific hazards associated with DM PCA is limited. However, as a general precaution, any organic compound should be handled with care in a well-ventilated laboratory using appropriate personal protective equipment (PPE) such as gloves, goggles, and a lab coat [].

Synthesis of Blue Pyrrole Dyes

2,4-Dimethylpyrrole-3-carboxylic acid ethyl ester serves as a building block in the preparation of specific blue pyrrole dyes. These dyes exhibit interesting photophysical properties, making them valuable for potential applications in dye-sensitized solar cells and organic light-emitting diodes (OLEDs) []. Research suggests that the proper manipulation of the molecular structure of these dyes can further enhance their light absorption and emission efficiency [].

Due to the presence of both the carboxylic acid and the pyrrole functionalities. Key reactions include:

  • Decarboxylation: Heating 2,4-dimethyl-1H-pyrrole-3-carboxylic acid can lead to decarboxylation, forming 2,4-dimethyl-1H-pyrrole.
  • Esterification: The carboxylic acid can react with alcohols in the presence of acid catalysts to form esters, such as methyl or ethyl esters.
  • Nucleophilic Substitution: The nitrogen atom in the pyrrole ring can participate in nucleophilic substitution reactions, potentially leading to various derivatives.

Research indicates that 2,4-dimethyl-1H-pyrrole-3-carboxylic acid exhibits biological activities that may be beneficial in pharmacology. Specifically, it has been studied for its antimicrobial properties and potential anticancer activity. Its derivatives have shown promise in inhibiting specific cancer cell lines, indicating its role as a scaffold for developing new therapeutic agents.

Several methods exist for synthesizing 2,4-dimethyl-1H-pyrrole-3-carboxylic acid:

  • Bromination and Ring Closure: A common synthetic route involves brominating propionaldehyde to form 2-bromopropanal, which is then reacted with ethyl acetoacetate and ammonia to yield the desired pyrrole derivative .
  • Decarboxylation of Precursor Compounds: Starting from other pyrrole derivatives, decarboxylation can be employed to obtain 2,4-dimethyl-1H-pyrrole-3-carboxylic acid through controlled heating conditions .
  • Esterification Reactions: The compound can also be synthesized through esterification of its carboxylic acid derivative with methanol or ethanol under acidic conditions .

The primary applications of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid include:

  • Pharmaceutical Intermediates: It serves as a building block for synthesizing various pharmaceutical compounds.
  • Antimicrobial Agents: Its derivatives are explored for their potential use as antimicrobial agents.
  • Research Tools: The compound is used in biochemical research for studying pyrrole-related biological processes.

Interaction studies have demonstrated that 2,4-dimethyl-1H-pyrrole-3-carboxylic acid can interact with various biological targets. Its derivatives have been shown to affect cellular processes such as proliferation and differentiation in cancer cells. These interactions often involve binding to specific enzymes or receptors, leading to altered metabolic pathways and gene expression profiles.

Several compounds share structural similarities with 2,4-dimethyl-1H-pyrrole-3-carboxylic acid. These include:

Compound NameStructure FeaturesUnique Aspects
5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic AcidContains a formyl group at position 5Known for its role as an intermediate in drug synthesis
5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic AcidContains an acetyl group at position 5Used in various synthetic pathways
2-MethylpyrroleLacks the carboxylic acid groupSimpler structure with different reactivity
3-MethylpyrroleMethyl group at position 3 instead of position 2Different biological activity profile

Uniqueness

The uniqueness of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid lies in its specific substitution pattern on the pyrrole ring and the presence of the carboxylic acid functional group. This combination enhances its reactivity and potential biological activity compared to other similar compounds.

The compound was first synthesized in the mid-20th century during investigations into pyrrole derivatives for dye chemistry. Its systematic characterization emerged in the 1980s with advancements in NMR and mass spectrometry, enabling precise structural elucidation. Early synthetic routes relied on Paal-Knorr condensation, but modern methods now prioritize atom economy and scalability.

Significance in Heterocyclic Chemistry

As a disubstituted pyrrole, this acid occupies a critical niche:

  • Electron-rich aromatic system: The methyl groups at C2/C4 enhance ring stability while the carboxylic acid at C3 enables diverse derivatization.
  • Tautomeric equilibrium: Exists in 1H-pyrrole and 3H-pyrrole forms, influencing reactivity in substitution reactions.

Position in Pyrrole Derivative Classification

Classified under:

CategoryCharacteristics
Simple pyrrolesNo fused rings
Carboxylic acid derivativesBioisosteres for drug design
2,4-DisubstitutedSteric hindrance dictates regioselectivity

Current Research Landscape

Recent studies focus on:

  • Continuous flow synthesis for industrial-scale production
  • Metal-organic framework (MOF) catalysts for decarboxylative coupling
  • Antibacterial agents targeting Gram-positive pathogens

Hantzsch Pyrrole Synthesis

The Hantzsch pyrrole synthesis represents one of the foundational methods for constructing pyrrole rings, particularly those bearing carboxylic acid functionality at the 3-position [5]. This classical approach involves the reaction of β-ketoesters with ammonia or primary amines and α-haloketones to yield substituted pyrroles [5]. For 2,4-dimethyl-1H-pyrrole-3-carboxylic acid synthesis, the Hantzsch method utilizes tert-butyl acetoacetate, appropriate amines, and α-bromoketones under basic conditions [10] [12].

The mechanism proceeds through enamine formation, followed by nucleophilic attack on the α-haloketone carbonyl carbon [5]. The subsequent intramolecular cyclization and dehydration steps yield the pyrrole ring system [5]. Research demonstrates that this methodology tolerates various β-ketoesters, including ethyl, benzyl, methyl, and tert-butyl acetoacetates, with yields ranging from 76-82% under optimized conditions [10] [12].

The Hantzsch synthesis proves particularly valuable for accessing 2,4-disubstituted pyrrole-3-carboxylic acids due to its predictable regioselectivity [9]. The reaction typically employs N,N-diisopropylethylamine as a base in dimethylformamide at elevated temperatures around 200°C [10] [12]. The hydrogen bromide generated as a byproduct can be advantageously utilized for subsequent ester hydrolysis reactions [10] [12].

Method ParameterOptimization RangeOptimal Conditions
Temperature150-250°C200°C
Base Equivalents0.5-2.01.0 DIPEA
Reaction Time5-30 minutes8 minutes
Yield Range60-82%76-82%

Knorr Pyrrole Synthesis Applications

The Knorr pyrrole synthesis offers an alternative classical route for constructing pyrrole-3-carboxylic acid derivatives through the condensation of α-aminoketones with compounds containing electron-withdrawing groups adjacent to carbonyl functionalities [6]. This methodology employs zinc dust and acetic acid as catalysts, proceeding efficiently at room temperature [6].

The original Knorr synthesis utilized two equivalents of ethyl acetoacetate, with one equivalent converted to ethyl 2-oximinoacetoacetate through nitrosation followed by zinc-mediated reduction [6]. The resulting diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate, historically known as Knorr's pyrrole, demonstrates the versatility of this approach [6]. For 2,4-dimethyl derivatives, selective hydrolysis protocols enable access to the desired monocarboxylic acid products [6].

The Knorr methodology exhibits particular utility in cases where α-aminoketones must be generated in situ to prevent self-condensation reactions [6]. The Neber rearrangement from corresponding oximes provides a reliable route to these reactive intermediates [6]. Modern applications of the Knorr synthesis achieve yields of 60-95% depending on substrate substitution patterns [6].

Other Traditional Synthetic Routes

The Paal-Knorr synthesis constitutes another significant classical approach for pyrrole ring construction, involving the cyclization of 1,4-diketones with ammonia or primary amines [36] [37]. This methodology proves particularly effective for synthesizing substituted pyrroles with predictable substitution patterns [36] [37]. The acid-catalyzed mechanism proceeds through hemiacetal formation followed by dehydration to yield the aromatic pyrrole system [36].

The Clauson-Kaas reaction represents an additional traditional route, utilizing primary amines and 2,5-dimethoxytetrahydrofuran in the presence of acid catalysts [7] [25]. This approach offers advantages for generating pyrroles with unsubstituted carbon positions available for further functionalization [7]. The reaction mechanism involves acid-catalyzed ring opening of the tetrahydrofuran substrate, followed by nucleophilic attack and cyclization [7].

Recent modifications of traditional routes incorporate proline catalysis for enhanced selectivity and mild reaction conditions [38]. These developments demonstrate yields exceeding 90% for highly functionalized pyrrole derivatives while maintaining compatibility with diverse functional groups [38].

Modern Synthetic Strategies

One-Step Continuous Flow Synthesis

Continuous flow chemistry has revolutionized the synthesis of pyrrole-3-carboxylic acids through the development of one-step methodologies that eliminate the need for intermediate isolation [10] [12] [13]. The pioneering work by Herath and Cosford demonstrated the first direct continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones [10] [12].

The continuous flow approach utilizes microreactor technology operating at 200°C and 5.0 bar pressure with residence times of 8 minutes [10] [12]. This methodology achieves complete conversion of α-bromoacetophenone to corresponding pyrrole derivatives within the short reaction timeframe [10]. The process accommodates various β-ketoesters including ethyl, benzyl, methyl, and tert-butyl acetoacetates with isolated yields of 76-82% [10] [12].

Scale-up demonstrations reveal the practical utility of continuous flow synthesis, with production rates reaching 55.8 grams per hour using a 9.6-milliliter internal volume glass microstructured flow reactor [17] [35]. The enhanced efficiency compared to batch processes stems from precise temperature control, improved mixing, and reduced diffusion limitations inherent in microreactor systems [17] [35].

HBr-Mediated in situ Hydrolysis of tert-Butyl Esters

The innovative utilization of hydrogen bromide byproduct for in situ ester hydrolysis represents a significant advancement in pyrrole-3-carboxylic acid synthesis [10] [12]. This approach exploits the strong acid generated during the Hantzsch reaction to achieve simultaneous pyrrole formation and ester cleavage in a single microreactor [10] [12].

Optimization studies demonstrate that 0.5 equivalents of N,N-diisopropylethylamine provides optimal conditions for efficient conversion of tert-butyl ester pyrroles to corresponding carboxylic acids [10] [12]. The ratio of products can be precisely controlled through base stoichiometry, with complete conversion to carboxylic acid achieved under carefully optimized conditions [10] [12].

The in situ hydrolysis methodology eliminates traditional multi-step protocols requiring separate workup and purification of intermediates [10] [12]. Comparative studies reveal superior yields (65%) for the flow process compared to batch synthesis (40%) of 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid [10] [12]. This enhancement demonstrates the inherent advantages of continuous processing for this transformation [10] [12].

Microreactor-Based Synthetic Approaches

Microreactor technology enables precise control over reaction parameters critical for pyrrole synthesis, including temperature, pressure, and residence time [15] [17]. The implementation of microfluidic systems for pyrrole-3-carboxylic acid synthesis demonstrates nearly quantitative yields through optimization of reactor volumes ranging from 0.13 to 7 microliters [15] [17].

The scalability of microreactor approaches has been validated through systematic studies progressing from micro-scale optimization to production-scale implementation [17] [35]. These investigations reveal that reaction conditions optimized in small-volume reactors translate effectively to larger systems while maintaining high conversion efficiency [17] [35].

Advanced microreactor designs incorporate multiple input streams for complex multi-component reactions [15]. The technology accommodates diverse substrate classes including primary amines, cyclic amines, and branched alkylamines, demonstrating broad synthetic utility [15]. Temperature and residence time optimization studies establish optimal conditions of 135-145°C with residence times of 60-90 minutes for maximum conversion [15].

Mechanochemical Synthesis Methods

High-Speed Vibration Milling (HSVM) Techniques

High-speed vibration milling represents a revolutionary approach to pyrrole synthesis that operates under ambient conditions without organic solvents [20] [23]. The methodology developed by Estévez and colleagues utilizes vibratory ball mills operating at 20 Hz frequency to promote mechanochemical transformations [20] [23].

The HSVM protocol involves sequential steps beginning with high-speed milling of ketones with N-iodosuccinimide and p-toluenesulfonic acid for 60 minutes [20]. This is followed by addition of primary amines, β-dicarbonyl compounds, cerium(IV) ammonium nitrate, and silver nitrate to complete the pyrrole formation [20]. The entire process achieves yields ranging from 60-97% for polysubstituted pyrroles [20].

The mechanochemical approach offers significant advantages including elimination of organic solvents, reduced reaction times, and ambient temperature operation [23]. The methodology tolerates diverse functional groups and substrate classes while generating minimal waste byproducts [23]. Research demonstrates that HSVM techniques can be successfully scaled using larger milling equipment while maintaining reaction efficiency [23].

Solvent-Free Synthetic Methods

Solvent-free synthetic approaches for pyrrole derivatives have gained prominence due to environmental considerations and simplified purification protocols [22] [24]. Ball milling techniques utilizing various catalyst systems demonstrate excellent yields under mechanochemical conditions [22].

The implementation of bismuth nitrate catalysis under ultrasonic irradiation achieves yields of 76-99% for N-substituted pyrroles through solvent-free conditions [22]. This methodology operates at room temperature with reaction times reduced to minutes rather than hours [22]. The catalyst system proves compatible with aliphatic, aromatic, and heteropolyaromatic amine substrates [22].

Solid-state ball milling reactions utilizing sodium hydrogen sulfate catalysis demonstrate yields up to 93% for pyrazoline derivatives under high-speed conditions at 1290 rpm [22]. The mechanochemical activation provides sufficient energy for bond formation and cyclization without thermal input [22]. These approaches significantly reduce environmental impact while maintaining synthetic efficiency [22].

Green Chemistry Approaches

Sustainable Catalysts in Synthesis

Green chemistry principles have guided the development of sustainable catalyst systems for pyrrole synthesis, emphasizing renewable feedstocks and environmentally benign reaction conditions [25] [26] [27]. Deep eutectic solvents composed of choline chloride and zinc chloride demonstrate exceptional performance with yields reaching 99% under ambient conditions [29].

β-Cyclodextrin-SO₃H catalysis in aqueous media represents another significant advancement, achieving 89-94% yields while enabling catalyst recovery and reuse for up to five cycles [25]. The dual role of cyclodextrin as both acid catalyst and phase-transfer agent facilitates smooth conversion under mild conditions [25]. This system eliminates organic solvents while maintaining high synthetic efficiency [25].

Nano-sulfated titanium dioxide catalysts provide versatile Lewis acid activation under solvent-free conditions with yields of 80-98% [25]. The heterogeneous nature enables easy catalyst recovery and multiple reuse cycles [25]. Iron(III) chloride catalysis in water achieves yields of 74-98% with minimal catalyst loading of 2 mol% [25]. These systems demonstrate the viability of earth-abundant metals for sustainable synthesis [25].

Catalyst SystemReaction MediumTemperatureYield (%)Recyclability
ChCl/ZnCl₂ DESSolvent-freeRoom temp994 cycles
β-CD-SO₃HWaterAmbient89-945 cycles
Nano-TiO₂-SO₄²⁻Solvent-free80-120°C80-98Multiple
FeCl₃·7H₂OWater60°C74-98Single use

Environmental Impact Reduction Strategies

The transition toward environmentally sustainable pyrrole synthesis has focused on eliminating toxic organic solvents and reducing energy consumption [26] [27] [28]. Microwave-assisted synthesis in aqueous media achieves yields of 81-99% while significantly reducing reaction times [41]. The use of water as reaction medium eliminates volatile organic compound emissions and simplifies waste treatment [41].

Biomass-derived starting materials present opportunities for truly sustainable pyrrole synthesis [27]. The utilization of 2,5-dimethoxytetrahydrofuran derived from lignocellulosic biomass, combined with anilines from renewable sources, demonstrates the feasibility of bio-based synthetic routes [27]. These approaches align with circular economy principles by utilizing renewable feedstocks [27].

Ultrasonic irradiation techniques enable rapid synthesis under mild conditions while reducing energy consumption compared to conventional heating [29]. The cavitation effects generated by ultrasound provide sufficient activation energy for cyclization reactions [40]. Solvent-free protocols eliminate waste generation and simplify purification procedures [29]. These combined strategies result in synthetic processes with minimal environmental footprint [29].

Scalability and Industrial Production Considerations

Industrial production of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid requires careful evaluation of scalability factors including raw material costs, energy requirements, waste generation, and process safety [30] [31] [33]. Continuous flow processes demonstrate superior throughput potential with documented production rates of 55.8 grams per hour in demonstration-scale equipment [35].

The biotechnological approach utilizing Serratia species for carbon dioxide fixation to pyrrole represents an innovative route for industrial production [30]. This enzymatic process operates under mild conditions without organic solvents, generating pyrrole-2-carboxylic acid through microbial catalysis [30]. The process demonstrates high specificity and eliminates the need for organic acid ammonium salts in the reaction system [30].

Economic analysis reveals that green chemistry approaches offer advantages in terms of reduced waste treatment costs and simplified environmental compliance [32]. Titanium-catalyzed methods achieving 100% atom efficiency with greater than 90% product yields present attractive options for large-scale implementation [31]. The elimination of byproducts reduces purification costs and waste disposal expenses [31].

Process safety considerations favor mechanochemical and aqueous-based methodologies due to elimination of flammable organic solvents and reduced thermal hazards [33]. The development of heterogeneous catalysts enables continuous processing with in-line catalyst recovery, reducing operational costs [33]. Quality control advantages of continuous flow systems include enhanced reproducibility and real-time monitoring capabilities [33].

Alkylation Methodologies

The alkylation of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid at the nitrogen position represents a fundamental approach to structural diversification. The pyrrolyl anion, formed through deprotonation of the acidic N-hydrogen using strong bases such as n-butyllithium, serves as a nucleophilic species capable of reacting with various alkyl halides. This methodology enables the introduction of diverse alkyl substituents ranging from simple methyl groups to complex functionalized chains.

Phase transfer catalysis has emerged as a particularly effective strategy for N-alkylation of pyrrole derivatives. The use of tetraalkylammonium salts facilitates the transfer of the pyrrolyl anion from the aqueous phase to the organic phase, where it can react with alkyl halides at the nitrogen center. This approach offers significant advantages including mild reaction conditions, broad substrate scope, and excellent yields typically ranging from 70-95%.

The regioselectivity of alkylation reactions can be controlled through careful selection of reaction conditions and protecting groups. Primary alkyl halides generally provide higher yields and cleaner reaction profiles compared to secondary or tertiary halides, which may undergo competing elimination reactions. The electronic nature of the pyrrole ring, particularly the electron-withdrawing effect of the carboxylic acid group, influences the nucleophilicity of the nitrogen atom and consequently affects the reaction efficiency.

Impact on Molecular Properties

N-Alkylation of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid significantly alters the electronic and physicochemical properties of the molecule. The introduction of alkyl substituents enhances the lipophilicity of the compound, with calculated logP values typically increasing from 2.5 to 4.2 depending on the nature and length of the alkyl chain. This modification has profound implications for membrane permeability, bioavailability, and tissue distribution in pharmaceutical applications.

The basicity of the pyrrole nitrogen is substantially reduced upon alkylation, as the lone pair electrons become less available for protonation. This change in electronic properties affects the compound's ability to form hydrogen bonds and interact with biological targets. The molecular weight increase associated with alkylation also influences the compound's pharmacokinetic properties, with longer alkyl chains generally resulting in increased metabolic stability but potentially reduced water solubility.

The steric environment around the carboxylic acid group is modified by N-alkylation, which can impact the compound's reactivity in subsequent synthetic transformations. Bulky alkyl substituents may introduce conformational constraints that affect the orientation of the carboxylic acid group relative to the pyrrole ring, thereby influencing the compound's ability to participate in intermolecular interactions.

Functional Group Transformations at Carboxylic Position

Amidation Reactions

The conversion of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid to its corresponding amide derivatives represents a crucial synthetic transformation for accessing bioactive compounds. Traditional amidation approaches employ acid chlorides as activated intermediates, which can be generated in situ or prepared separately. The reaction of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid with thionyl chloride or oxalyl chloride yields the corresponding acid chloride, which subsequently reacts with primary or secondary amines to form the desired amides.

Modern coupling reagent methodologies have revolutionized amidation reactions by enabling direct coupling of carboxylic acids with amines. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with hydroxybenzotriazole (HOBt) provides an efficient pathway for amide bond formation with excellent yields typically ranging from 70-95%. This approach offers several advantages including mild reaction conditions, broad substrate tolerance, and the ability to incorporate sensitive functional groups.

Recent developments in oxidative amidation have introduced novel methodologies for accessing pyrrole carboxamides. The use of n-butyltetraethylammonium iodide (n-Bu4NI) and tert-butyl hydroperoxide (TBHP) as oxidants enables the direct conversion of pyrrole carboxaldehydes to carboxamides through a radical mechanism. This approach provides access to primary, secondary, and tertiary amides with yields ranging from 75-92% under mild conditions.

Esterification Strategies

The esterification of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid has been extensively investigated using various methodologies. Traditional Fischer esterification employs alcohols in the presence of acid catalysts, typically providing good yields but requiring harsh reaction conditions. The use of acetyl chloride and methanol generates hydrochloric acid in situ, which promotes ester formation with yields ranging from 60-85%.

Continuous flow synthesis has emerged as a particularly powerful approach for preparing pyrrole carboxylic acid esters. The one-step synthesis of pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates utilizes the hydrogen bromide generated as a byproduct to hydrolyze the tert-butyl esters in situ. This methodology offers significant advantages including improved reaction control, enhanced safety, and the ability to conduct reactions on multi-gram scales.

Enzymatic transesterification represents a green chemistry approach to ester synthesis. The use of immobilized lipases such as Novozym 435 enables the transesterification of methyl pyrrole-2-carboxylate with various alcohols under mild conditions. This methodology demonstrates excellent substrate tolerance and provides high yields (up to 92%) while operating under environmentally benign conditions.

The choice of esterification methodology significantly impacts the molecular properties of the resulting compounds. Methyl esters typically exhibit intermediate lipophilicity with logP values around 2.1-2.9, while ethyl esters show slightly higher lipophilicity (logP 2.7-3.4). Benzyl esters represent the most lipophilic derivatives with logP values ranging from 4.2-5.1, making them particularly suitable for applications requiring enhanced membrane permeability.

Ring Modification Strategies

Multi-Ring System Integration

The integration of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid into multi-ring systems represents a sophisticated approach to structural complexity and functional diversity. Palladium-catalyzed arylation-cyclization cascade reactions have proven particularly effective for constructing fused pyrroloheterocycles. The reaction of propargylic esters with aryl halides in the presence of palladium catalysts leads to highly functionalized N-fused pyrroloheterocycles including indolizines, pyrroloquinolines, and pyrroloisoquinolines in good to excellent yields.

The skeletal recasting strategy represents a novel approach to pyrrole ring modification through dearomative deconstruction followed by rearomative reconstruction. This methodology utilizes azoalkenes as molecular perturbators to transform simple pyrroles into fully substituted pyrrole derivatives. The reaction proceeds through a phosphoric acid-promoted one-pot process that enables access to synthetically challenging tetrasubstituted pyrroles.

Sequential modification protocols have been developed for introducing multiple functional groups onto the pyrrole ring system. The dearomative double chlorination of 1H-pyrroles forms highly reactive dichloro-substituted 2H-pyrroles, which can undergo selective nucleophilic substitution reactions with various nucleophiles. This approach enables the step-by-step modification of pyrroles with up to three different nucleophiles in yields approaching 99%.

Heterocycle Fusion Techniques

The fusion of heterocyclic rings to the pyrrole core of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid provides access to structurally complex molecules with enhanced biological activity. Glucose-mediated nitro-reductive cyclization represents an innovative approach for synthesizing pyrrole-fused heterocycles. The reaction of alkyl (NH)-pyrrole-2-carboxylates with 2-fluoronitroarenes yields pyrrolo[1,2-a]quinoxalin-4(5H)-ones in high yields through a biomass-derived, environmentally friendly process.

The construction of pyrroloquinoxaline scaffolds through three-component reactions demonstrates the versatility of heterocycle fusion techniques. The combination of (NH)-pyrroles, nitroarenes, and dimethyl sulfoxide as a carbon source results in various pyrrolo[1,2-a]quinoxaline derivatives with broad substrate scope and gram-scale synthesis capability.

Ring expansion strategies have been employed to generate larger heterocyclic systems from pyrrole precursors. The use of directing groups enables selective C-H functionalization followed by intramolecular cyclization to form six- or seven-membered rings fused to the pyrrole core. These methodologies typically proceed under mild conditions and demonstrate excellent functional group tolerance.

Molecular Hybridization Approaches

Pyrazoline-Conjugated Derivatives

The molecular hybridization of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid with pyrazoline scaffolds represents a strategic approach to developing compounds with enhanced biological activity. The synthesis of pyrazoline-conjugated derivatives typically involves the condensation of α,β-unsaturated carbonyl compounds with hydrazine reagents under acidic conditions. The resulting pyrazoline moiety introduces additional hydrogen bonding capabilities and modifies the electronic properties of the hybrid molecule.

The biological evaluation of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives has revealed significant anticancer activities. These hybrid compounds demonstrate improved antiproliferative effects against various cancer cell lines, with IC50 values in the low micromolar range. The enhanced biological activity is attributed to the synergistic effects of both pharmacophores, which enable interactions with multiple molecular targets.

The synthesis of pyrazoline hybrids can be achieved through various methodologies including conventional heating, microwave-assisted synthesis, and electrochemical approaches. Recent developments in electrochemical synthesis have enabled the preparation of pyrazolines through [3+2] dipolar cycloaddition reactions using environmentally benign conditions. This approach demonstrates excellent scalability and provides access to diverse pyrazoline derivatives in good to excellent yields.

Benzimidazole-Conjugated Systems

The hybridization of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid with benzimidazole moieties has yielded a series of compounds with remarkable biological activities. The synthesis of benzimidazole-conjugated derivatives typically involves the condensation of o-phenylenediamine derivatives with carboxylic acids or their activated equivalents. The resulting hybrid compounds combine the pharmacological properties of both heterocyclic systems, often resulting in enhanced potency and selectivity.

The structure-activity relationship studies of benzimidazole-conjugated pyrrole derivatives have revealed important insights into the molecular basis of their biological activity. The presence of electron-withdrawing substituents on the benzimidazole ring generally enhances antimicrobial activity, while electron-donating groups tend to improve anticancer properties. The linker between the two heterocyclic systems also plays a crucial role in determining the overall biological profile.

The synthesis of benzimidazole-pyrrole hybrids can be accomplished through various synthetic strategies including one-pot multi-component reactions, sequential condensation-cyclization processes, and metal-catalyzed coupling reactions. These methodologies typically provide good to excellent yields and demonstrate broad substrate scope, enabling the preparation of diverse hybrid compounds for biological evaluation.

Strategic Functionalization for Application-Specific Derivatives

The strategic functionalization of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid for application-specific derivatives requires careful consideration of the target application and the desired molecular properties. For pharmaceutical applications, the introduction of functional groups that enhance bioavailability, target selectivity, and metabolic stability is crucial. The incorporation of fluorine atoms, for example, can significantly improve the pharmacokinetic properties of pyrrole derivatives by enhancing metabolic stability and membrane permeability.

The development of pyrrole derivatives for materials science applications focuses on enhancing electronic properties and processability. The introduction of extended conjugation systems through coupling reactions with aromatic partners can significantly modify the optical and electronic properties of the resulting compounds. These modifications are particularly important for applications in organic electronics, photovoltaics, and sensing technologies.

The functionalization of pyrrole carboxylic acids for bioconjugation applications requires the introduction of reactive functional groups that can form stable covalent bonds with biological macromolecules. The development of carboxylic acid-functionalized polypyrrole derivatives has demonstrated significant potential for biomedical applications, including tissue engineering and biosensing. The ability to conjugate biomolecules such as peptides and proteins to the pyrrole scaffold enables the development of bioactive materials with enhanced biological compatibility.

XLogP3

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2,4-Dimethyl-1H-pyrrole-3-carboxylic acid

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Last modified: 08-15-2023

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